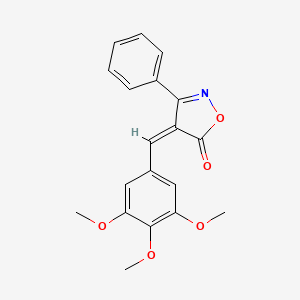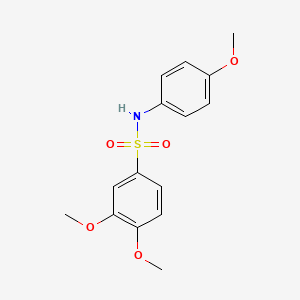![molecular formula C20H12ClNO3 B5811348 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione, also known as NSC 663284, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the isoindoline family of compounds and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 works by inhibiting the activity of certain enzymes in the cell, including topoisomerase II and protein kinase C. This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, this compound 663284 has been found to exhibit a variety of interesting biochemical and physiological effects. Studies have shown that this compound 663284 can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make this compound 663284 a promising candidate for further research in a variety of areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 is its ability to induce apoptosis in cancer cells, making it a promising candidate for further research in cancer treatment. However, one limitation is that this compound 663284 can be toxic to normal cells as well, making it important to carefully monitor its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another area of interest is its potential as a modulator of the immune system, which could have applications in a variety of disease states. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 663284 and its mechanisms of action.
Synthesemethoden
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 can be synthesized in a number of ways, including via the reaction of 2-chlorobenzoic acid with 2-nitrophenol, followed by reduction with iron powder and subsequent cyclization with phthalic anhydride. This method has been found to be effective in producing high yields of this compound 663284 with good purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione 663284 has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that this compound 663284 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-17-7-3-4-8-18(17)25-14-11-9-13(10-12-14)22-19(23)15-5-1-2-6-16(15)20(22)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRDDGDODRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)


![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)

